molecular formula C8H20N2 B14469379 1,1-Diethyl-2-sec-butylhydrazine CAS No. 67398-40-7

1,1-Diethyl-2-sec-butylhydrazine

Cat. No.: B14469379
CAS No.: 67398-40-7
M. Wt: 144.26 g/mol
InChI Key: WFQSIAIFBOBSOD-UHFFFAOYSA-N
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Description

1,1-Diethyl-2-sec-butylhydrazine is an organic compound with the molecular formula C8H20N2. It is a hydrazine derivative, characterized by the presence of two ethyl groups and a sec-butyl group attached to the nitrogen atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diethyl-2-sec-butylhydrazine can be synthesized through the reaction of sec-butylhydrazine with diethyl sulfate. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

sec-Butylhydrazine+Diethyl sulfateThis compound+By-products\text{sec-Butylhydrazine} + \text{Diethyl sulfate} \rightarrow \text{this compound} + \text{By-products} sec-Butylhydrazine+Diethyl sulfate→this compound+By-products

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

1,1-Diethyl-2-sec-butylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or other nitrogen-containing derivatives.

    Reduction: It can be reduced to form simpler amines or other reduced nitrogen compounds.

    Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various alkylating agents or halogenated compounds can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazones, while reduction may produce amines.

Scientific Research Applications

1,1-Diethyl-2-sec-butylhydrazine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: The compound may be used in studies involving nitrogen metabolism and related biochemical pathways.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.

    Industry: It can be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1,1-Diethyl-2-sec-butylhydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as a nucleophile, participating in reactions that modify the structure and function of target molecules. The specific pathways involved depend on the context of its use, such as in biochemical or pharmaceutical applications.

Comparison with Similar Compounds

Similar Compounds

    1,1-Diethylhydrazine: Lacks the sec-butyl group, making it less sterically hindered.

    1,1-Diethyl-2-methylhydrazine: Contains a methyl group instead of a sec-butyl group, affecting its reactivity and properties.

Uniqueness

1,1-Diethyl-2-sec-butylhydrazine is unique due to the presence of both ethyl and sec-butyl groups, which influence its steric and electronic properties

Properties

CAS No.

67398-40-7

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

IUPAC Name

2-butan-2-yl-1,1-diethylhydrazine

InChI

InChI=1S/C8H20N2/c1-5-8(4)9-10(6-2)7-3/h8-9H,5-7H2,1-4H3

InChI Key

WFQSIAIFBOBSOD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NN(CC)CC

Origin of Product

United States

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